molecular formula C13H12FNOS2 B4775092 5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4775092
M. Wt: 281.4 g/mol
InChI Key: IELFDYWIEGLMHP-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinones, which are known to exhibit a range of biological activities.

Mechanism of Action

The mechanism of action of 5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve multiple pathways. In cancer cells, the compound has been shown to induce apoptosis through the activation of caspase-3 and the downregulation of anti-apoptotic proteins. In inflammation, it has been shown to inhibit the NF-κB pathway and reduce the expression of pro-inflammatory cytokines. In diabetes, it has been shown to activate the AMPK pathway and increase glucose uptake in skeletal muscle cells.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines, alleviate inflammation, and protect against tissue damage. In diabetes, it has been shown to improve insulin sensitivity, increase glucose uptake, and reduce blood glucose levels.

Advantages and Limitations for Lab Experiments

5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its biological activities. It has also been shown to have low toxicity and high selectivity for cancer cells, inflammation, and diabetes. However, there are also some limitations to using this compound in lab experiments. It may have limited solubility in certain solvents, which can affect its bioavailability. It may also have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to explore its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.

Scientific Research Applications

5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and diabetes. In cancer research, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models. In diabetes research, it has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo.

properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h3-6,8H,2,7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELFDYWIEGLMHP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

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